(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide
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Overview
Description
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide is a synthetic organic compound that belongs to the class of hydroxyimino derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the condensation of 3-chloro-2-methylaniline with a suitable dicarbonyl compound, followed by the introduction of hydroxyimino groups through oximation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert hydroxyimino groups to amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might exhibit biological activity, such as antimicrobial or anticancer properties. Researchers could explore its potential as a lead compound for drug development, studying its interactions with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide would depend on its specific applications. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide include other hydroxyimino derivatives and substituted anilines. Examples might include:
- N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide
- N-(3-chloro-2-methylphenyl)-3-hydroxyiminopropanamide
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of two hydroxyimino groups. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H12ClN3O3 |
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Molecular Weight |
269.68 g/mol |
IUPAC Name |
(2E,3E)-N-(3-chloro-2-methylphenyl)-2,3-bis(hydroxyimino)butanamide |
InChI |
InChI=1S/C11H12ClN3O3/c1-6-8(12)4-3-5-9(6)13-11(16)10(15-18)7(2)14-17/h3-5,17-18H,1-2H3,(H,13,16)/b14-7+,15-10+ |
InChI Key |
ZUMDPIAOTGGJFT-IXQOFYBQSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=N/O)/C(=N/O)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=NO)C(=NO)C |
Origin of Product |
United States |
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